N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester
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Overview
Description
N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[33113,7]dec-2-yl]glycine ethyl ester is a complex organic compound with a unique structure that combines a tetrazole ring, a tricyclic decane system, and a glycine ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2,6-dimethylphenylhydrazine with sodium azide under acidic conditions.
Construction of the Tricyclic Decane System: This step involves a series of cyclization reactions starting from a suitable precursor, such as a bicyclic ketone, followed by functional group modifications to introduce the necessary substituents.
Coupling with Glycine Ethyl Ester: The final step involves coupling the tetrazole-tricyclic intermediate with glycine ethyl ester using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols can replace the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives where the ethyl group is replaced by the nucleophile.
Scientific Research Applications
N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The tricyclic decane system provides structural rigidity, enhancing the compound’s binding affinity. The glycine ester moiety can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine methyl ester
- N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]alanine ethyl ester
Uniqueness
N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester is unique due to its combination of a tetrazole ring, a tricyclic decane system, and a glycine ester. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
954239-32-8 |
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Molecular Formula |
C23H31N5O2 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-2-adamantyl]amino]acetate |
InChI |
InChI=1S/C23H31N5O2/c1-4-30-20(29)13-24-23(18-9-16-8-17(11-18)12-19(23)10-16)22-25-26-27-28(22)21-14(2)6-5-7-15(21)3/h5-7,16-19,24H,4,8-13H2,1-3H3 |
InChI Key |
XIEBZZPRCYKBPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1(C2CC3CC(C2)CC1C3)C4=NN=NN4C5=C(C=CC=C5C)C |
Origin of Product |
United States |
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